11-Bromoundecane-1-sulfonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromoundecane-1-sulfonicacid is an organic compound with the molecular formula C11H23BrO3S It is a sulfonic acid derivative that contains a bromine atom attached to an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecane-1-sulfonicacid typically involves the bromination of undecane derivatives. One common method is the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide, which facilitates the addition of the bromine atom to the undecane chain . The reaction is carried out in the absence of free oxygen to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrobromic acid and a suitable solvent, such as toluene, to achieve high yields and purity of the final product . The reaction conditions are optimized to ensure the efficient bromination of the undecane chain.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
11-Bromoundecane-1-sulfonicacid has several applications in scientific research:
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
11-Bromoundecanoic Acid: Similar structure but lacks the sulfonic acid group.
11-Bromo-1-undecanethiol: Contains a thiol group instead of a sulfonic acid group.
11-Bromoundecane: Lacks both the sulfonic acid and carboxylic acid groups.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
147722-19-8 |
---|---|
Molekularformel |
C11H23BrO3S |
Molekulargewicht |
315.27 g/mol |
IUPAC-Name |
11-bromoundecane-1-sulfonic acid |
InChI |
InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15) |
InChI-Schlüssel |
OUNZUTGCOUUSSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCS(=O)(=O)O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.